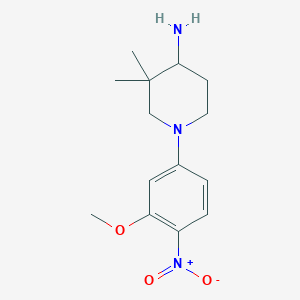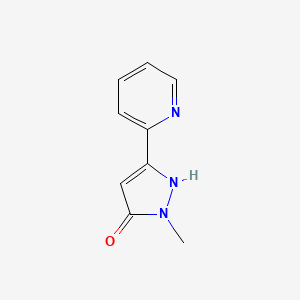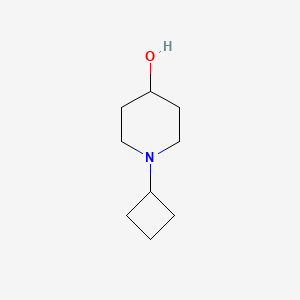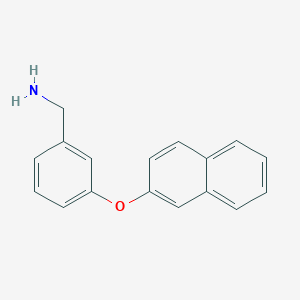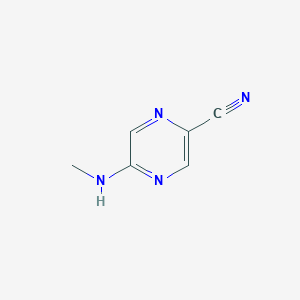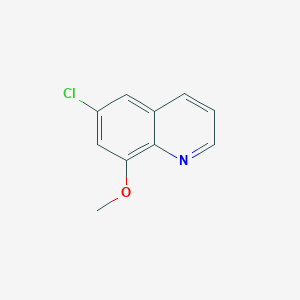
6-Chloro-8-methoxyquinoline
概要
説明
6-Chloro-8-methoxyquinoline is a chemical compound with the molecular weight of 193.63 . It is a white to yellow powder or crystals and its IUPAC name is 6-chloro-8-methoxyquinoline . The InChI code for this compound is 1S/C10H8ClNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 .
Synthesis Analysis
The synthesis of quinoline and its derivatives, which includes 6-Chloro-8-methoxyquinoline, has been a subject of interest in recent research . Traditional and green synthetic approaches have been highlighted, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .Molecular Structure Analysis
The molecular structure of 6-Chloro-8-methoxyquinoline can be represented by the InChI code 1S/C10H8ClNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 . This indicates that the compound consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
6-Chloro-8-methoxyquinoline is a white to yellow powder or crystals . It has a molecular weight of 193.63 and is stored at room temperature .科学的研究の応用
Antimicrobial Applications
6-Chloro-8-methoxyquinoline has been studied for its antimicrobial properties. The compound’s structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to the death of the microorganism . This makes it a potential candidate for developing new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern.
Anticancer Research
The quinoline nucleus, which is part of the 6-Chloro-8-methoxyquinoline structure, is known to exhibit anticancer activity . Researchers are exploring this compound for its potential to inhibit cancer cell growth and proliferation. Its mechanism may involve interference with DNA replication or inhibiting enzymes that are crucial for tumor growth.
Antifungal Studies
Similar to its antibacterial properties, 6-Chloro-8-methoxyquinoline also shows promise in antifungal research. Its ability to penetrate fungal cell membranes and disrupt normal cellular processes could lead to effective treatments for fungal infections, which are particularly challenging to treat due to the robust nature of fungal cells .
Alzheimer’s Disease Research
Compounds containing the quinoline moiety have been associated with therapeutic value in neurodegenerative diseases such as Alzheimer’s . 6-Chloro-8-methoxyquinoline may contribute to the development of drugs that can mitigate the progression of such diseases by protecting neuronal cells or by inhibiting the aggregation of amyloid plaques.
Drug Development and Synthesis
In drug development, 6-Chloro-8-methoxyquinoline serves as a building block for synthesizing various pharmacologically active scaffolds . Its versatility in chemical reactions makes it a valuable starting material for constructing complex molecules that could lead to new therapeutic drugs.
Industrial Chemistry Applications
Beyond medicinal chemistry, 6-Chloro-8-methoxyquinoline finds applications in industrial chemistry due to its reactivity and stability. It can be used in the synthesis of dyes, organic light-emitting diodes (OLEDs), and as a catalyst or reagent in various chemical reactions .
Safety and Hazards
将来の方向性
Quinoline derivatives, including 6-Chloro-8-methoxyquinoline, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer . The synthesis of these compounds is also being optimized for greener and more sustainable chemical processes .
特性
IUPAC Name |
6-chloro-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTPUKCCECLBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Cl)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728695 | |
| Record name | 6-Chloro-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-8-methoxyquinoline | |
CAS RN |
1355066-78-2 | |
| Record name | 6-Chloro-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-methyl 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1427025.png)
![(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one](/img/structure/B1427026.png)

![2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427029.png)
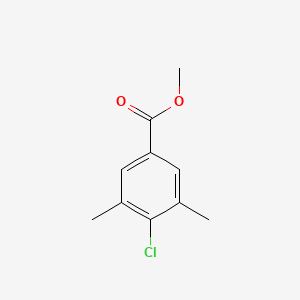
![Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1427031.png)
